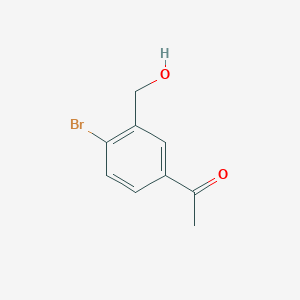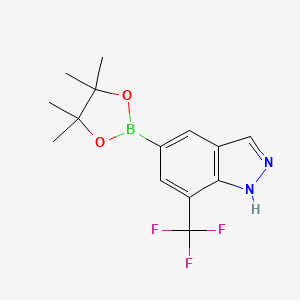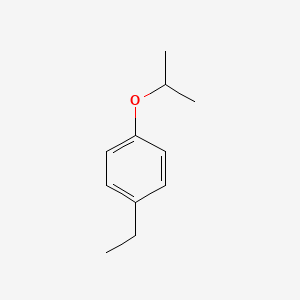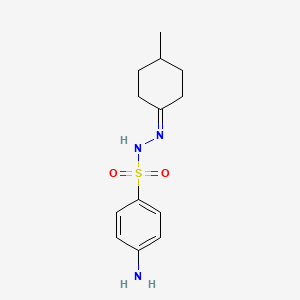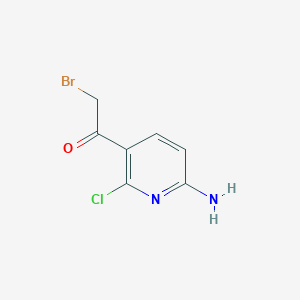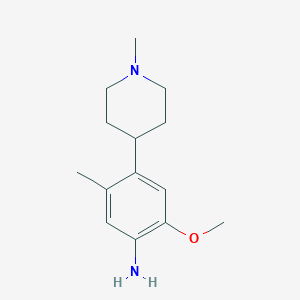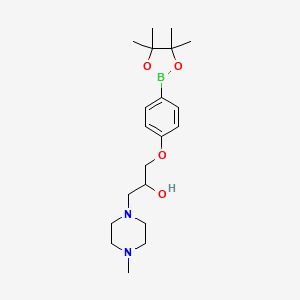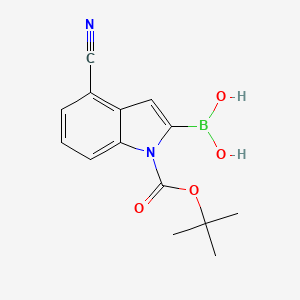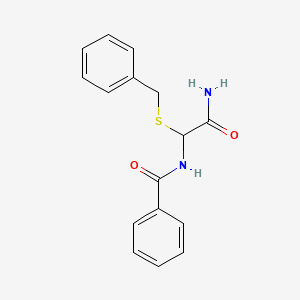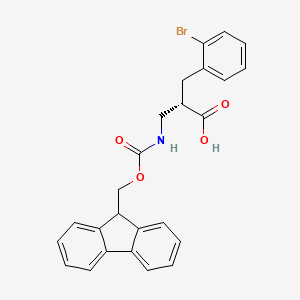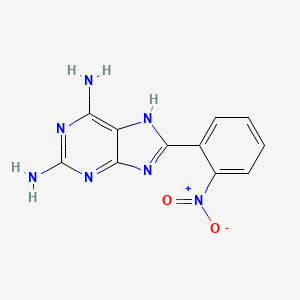
8-(2-nitrophenyl)-7H-purine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Nitrophenyl)-7H-purine-2,6-diamine is a heterocyclic compound that features a purine core substituted with a 2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-nitrophenyl)-7H-purine-2,6-diamine typically involves the reaction of a purine derivative with a 2-nitrophenyl reagent. One common method is the nucleophilic substitution reaction where a purine derivative is reacted with 2-nitrophenyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-(2-Nitrophenyl)-7H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The purine core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.
Major Products
Reduction: Amino derivatives.
Oxidation: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted purine derivatives depending on the reagents used.
Scientific Research Applications
8-(2-Nitrophenyl)-7H-purine-2,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer properties and its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(2-nitrophenyl)-7H-purine-2,6-diamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitrophenyl group can also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
8-(2-Nitrophenyl)-7H-purine-2,6-diamine: Unique due to its specific substitution pattern on the purine core.
2-Nitrophenylacetic acid: Contains a nitrophenyl group but differs in its core structure and functional groups.
(2-Nitrophenyl)methanol derivatives: Similar nitrophenyl group but different core structure and applications.
Uniqueness
This compound is unique due to its combination of a purine core and a nitrophenyl group, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
39232-32-1 |
|---|---|
Molecular Formula |
C11H9N7O2 |
Molecular Weight |
271.24 g/mol |
IUPAC Name |
8-(2-nitrophenyl)-7H-purine-2,6-diamine |
InChI |
InChI=1S/C11H9N7O2/c12-8-7-10(17-11(13)15-8)16-9(14-7)5-3-1-2-4-6(5)18(19)20/h1-4H,(H5,12,13,14,15,16,17) |
InChI Key |
XCEHOHRJRPRIBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=NC(=NC(=C3N2)N)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy-](/img/structure/B13995582.png)
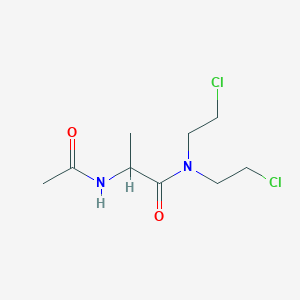
![1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid](/img/structure/B13995594.png)

